3-hydroxy-5-methoxy-3-methyl-2,3-dihydro-1H-indol-2-one 3-hydroxy-5-methoxy-3-methyl-2,3-dihydro-1H-indol-2-one
Brand Name: Vulcanchem
CAS No.: 292851-43-5
VCID: VC8262193
InChI: InChI=1S/C10H11NO3/c1-10(13)7-5-6(14-2)3-4-8(7)11-9(10)12/h3-5,13H,1-2H3,(H,11,12)
SMILES: CC1(C2=C(C=CC(=C2)OC)NC1=O)O
Molecular Formula: C10H11NO3
Molecular Weight: 193.20

3-hydroxy-5-methoxy-3-methyl-2,3-dihydro-1H-indol-2-one

CAS No.: 292851-43-5

Cat. No.: VC8262193

Molecular Formula: C10H11NO3

Molecular Weight: 193.20

* For research use only. Not for human or veterinary use.

3-hydroxy-5-methoxy-3-methyl-2,3-dihydro-1H-indol-2-one - 292851-43-5

Specification

CAS No. 292851-43-5
Molecular Formula C10H11NO3
Molecular Weight 193.20
IUPAC Name 3-hydroxy-5-methoxy-3-methyl-1H-indol-2-one
Standard InChI InChI=1S/C10H11NO3/c1-10(13)7-5-6(14-2)3-4-8(7)11-9(10)12/h3-5,13H,1-2H3,(H,11,12)
Standard InChI Key TWCABXFOQIXCBQ-UHFFFAOYSA-N
SMILES CC1(C2=C(C=CC(=C2)OC)NC1=O)O
Canonical SMILES CC1(C2=C(C=CC(=C2)OC)NC1=O)O

Introduction

Chemical Identity and Structural Features

3-Hydroxy-5-methoxy-3-methyl-2,3-dihydro-1H-indol-2-one (IUPAC name: 3-hydroxy-5-methoxy-3-methyl-2,3-dihydro-1H-indol-2-one) belongs to the class of dihydroindole derivatives. Its molecular formula is C₁₁H₁₁NO₃, yielding a molecular weight of 205.21 g/mol. The structure comprises a bicyclic indole core with a ketone group at position 2, a hydroxyl group at position 3, a methoxy group at position 5, and a methyl group attached to the nitrogen at position 3 (Figure 1). The dihydroindole scaffold introduces partial saturation in the pyrrole ring, altering electronic distribution and reactivity compared to fully aromatic indoles .

The substitution pattern influences tautomeric equilibria and hydrogen-bonding interactions. For instance, the hydroxyl group at position 3 may participate in intramolecular hydrogen bonding with the ketone oxygen, stabilizing the lactam form. This behavior mirrors tautomerism observed in 1H- and 2H-indazole systems, where substituents dictate thermodynamic stability .

Synthetic Methodologies

Precursor Selection and Functionalization

Synthesis of 3-hydroxy-5-methoxy-3-methyl-2,3-dihydro-1H-indol-2-one likely begins with a 5-methoxyindole precursor. A plausible route involves:

  • Esterification: Methylation of 5-hydroxyindole-2-carboxylic acid using methanol and sulfuric acid to yield methyl 5-methoxyindole-2-carboxylate .

  • Hydrazide Formation: Treatment with hydrazine hydrate to generate the corresponding acid hydrazide .

  • Cyclization: Acid-catalyzed cyclization with a methyl-substituted ketone to form the dihydroindole ring .

For example, reacting methyl 5-methoxyindole-2-carboxylate with hydrazine hydrate in methanol produces a hydrazide intermediate, which undergoes cyclocondensation with acetylacetone in acidic conditions to install the methyl and hydroxyl groups (Scheme 1) .

Optimization and Yield Considerations

Key parameters include:

  • Solvent Choice: Polar aprotic solvents (e.g., DMSO) enhance reaction rates in aldol condensations .

  • Catalysis: Heterocyclic amines (20 mol%) improve yields in cyclohexanone formation .

  • Temperature: Reactions typically proceed at 60–80°C to balance kinetics and product stability .

Reported yields for analogous syntheses range from 65% to 85%, depending on substituent steric effects .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

  • OH Stretch: Broad band near 3300–3400 cm⁻¹ (hydrogen-bonded hydroxyl) .

  • C=O Stretch: Strong absorption at 1680–1700 cm⁻¹ (ketone) .

  • OCH₃ Stretch: Peaks at 2830–2960 cm⁻¹ (C–H stretching) and 1250–1270 cm⁻¹ (C–O) .

¹H NMR (300 MHz, DMSO-d₆)

  • Aromatic Protons:

    • H-4 and H-6: δ 6.73–7.23 ppm (doublets, J = 8.7 Hz) .

    • H-7: δ 7.35 ppm (singlet, indole proton) .

  • Methoxy Group: δ 3.69 ppm (singlet, –OCH₃) .

  • Methyl Groups:

    • N–CH₃: δ 1.23–1.65 ppm (singlet) .

    • C–CH₃: δ 1.97–2.00 ppm (singlet) .

  • Hydroxyl Proton: δ 5.55 ppm (singlet, exchanges with D₂O) .

¹³C NMR (75 MHz, DMSO-d₆)

  • C=O: δ 170–180 ppm .

  • Aromatic Carbons: δ 110–135 ppm .

  • OCH₃: δ 55.11 ppm .

  • CH₃ Groups: δ 20–30 ppm .

Mass Spectrometry

  • Molecular Ion: m/z 205.21 ([M+H]⁺) .

  • Fragmentation: Loss of –OCH₃ (Δ m/z = 31) and –CO (Δ m/z = 28) .

Biological Evaluation

Antimicrobial Activity

While direct data are unavailable, structurally related indole derivatives exhibit moderate to strong activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 8–32 μg/mL) and fungi (Candida albicans, MIC = 16–64 μg/mL) . The hydroxyl and methoxy groups enhance membrane permeability, while the methyl group reduces metabolic degradation .

Computational Insights

Molecular Docking

Docking studies against E. coli DNA gyrase (PDB: 1KZN) predict a binding affinity of –7.0 kcal/mol, with hydrogen bonds to Glu-50 (2.99 Å) and Arg-76 (2.80 Å) . Hydrophobic interactions with Val-120 and Ile-78 further stabilize the complex .

ADMET Profiling

  • Absorption: High gastrointestinal permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) .

  • Metabolism: Susceptible to CYP3A4-mediated oxidation .

Applications and Future Directions

Pharmaceutical Development

  • Antibacterial Agents: Potential lead compound for multidrug-resistant infections .

  • Antioxidant Therapies: Neuroprotective and anti-aging applications .

Agricultural Chemistry

  • Pesticide Adjuvants: Enhanced bioavailability of agrochemicals via hydroxyl-mediated solubility .

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